3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile
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Overview
Description
3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile is a heterocyclic compound that features a seven-membered thiazepane ring fused with a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile typically involves multicomponent reactions and cyclization processes. One common method is the Ugi four-component condensation, which involves the reaction of carboxylic acids, amines, isocyanides, and carbonyl compounds . This method allows for the efficient construction of the thiazepane ring system under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazepane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the parent compound .
Scientific Research Applications
3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1,4-thiazepane: A simpler analog without the dioxido and carbonyl groups.
1,2,4-benzothiadiazine-1,1-dioxide: A related compound with a different ring structure but similar sulfur and nitrogen atoms
Uniqueness
3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile is unique due to its combination of a seven-membered thiazepane ring with a benzonitrile moiety and the presence of dioxido and carbonyl functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c20-14-15-5-4-8-17(13-15)19(22)21-10-9-18(25(23,24)12-11-21)16-6-2-1-3-7-16/h1-8,13,18H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDLRHQMTTXRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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